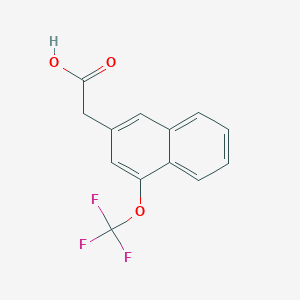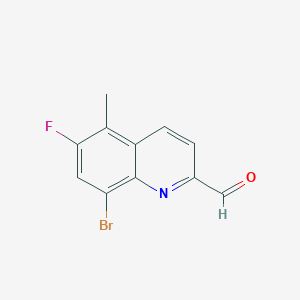
8-Bromo-6-fluoro-5-methylquinoline-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-6-fluoro-5-methylquinoline-2-carbaldehyde is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the quinoline ring, along with an aldehyde functional group at the second position. It is primarily used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-fluoro-5-methylquinoline-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Fluorination: The fluorine atom is introduced at the 6th position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group is introduced at the 5th position using methyl iodide or dimethyl sulfate in the presence of a base.
Formylation: The aldehyde group is introduced at the 2nd position using a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-6-fluoro-5-methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: 8-Bromo-6-fluoro-5-methylquinoline-2-carboxylic acid.
Reduction: 8-Bromo-6-fluoro-5-methylquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Bromo-6-fluoro-5-methylquinoline-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical compounds, particularly those targeting bacterial and viral infections.
Material Science: It serves as a building block for the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Mécanisme D'action
The mechanism of action of 8-Bromo-6-fluoro-5-methylquinoline-2-carbaldehyde depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific active sites or receptors, thereby altering their function. The presence of bromine, fluorine, and aldehyde groups enhances its ability to form strong interactions with biological targets, leading to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Bromo-2-methylquinoline
- 8-Bromo-5-fluoro-2-methylquinoline
- 8-Bromo-6-methylquinoline
Uniqueness
8-Bromo-6-fluoro-5-methylquinoline-2-carbaldehyde is unique due to the specific combination of bromine, fluorine, and methyl groups along with the aldehyde functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H7BrFNO |
|---|---|
Poids moléculaire |
268.08 g/mol |
Nom IUPAC |
8-bromo-6-fluoro-5-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H7BrFNO/c1-6-8-3-2-7(5-15)14-11(8)9(12)4-10(6)13/h2-5H,1H3 |
Clé InChI |
RMQGHYUJBMLLMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=NC2=C(C=C1F)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


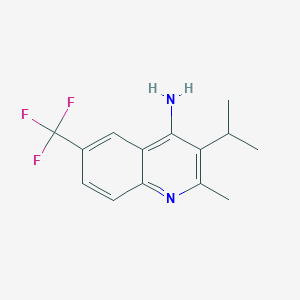
![5-Amino-1-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11851853.png)

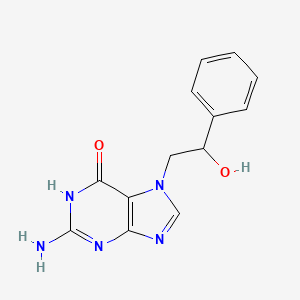
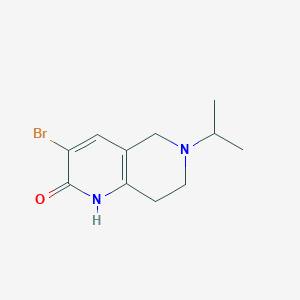
![tert-Butyl [6-(methylamino)-9H-purin-9-yl]acetate](/img/structure/B11851878.png)


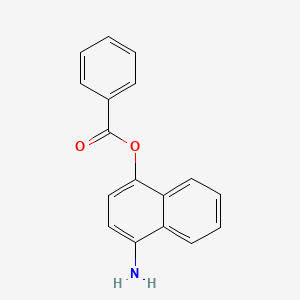

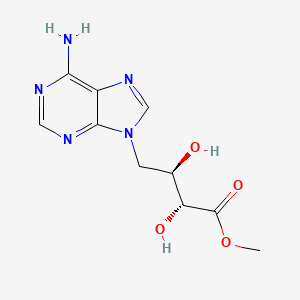
![2-(1-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11851908.png)

